1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes a 4-fluorophenyl group at position 1, a 4-methoxy group at position 4, and a dihydropyridazine core with a carboxamide moiety substituted at position 2.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-27-16-10-17(25)24(15-8-6-14(21)7-9-15)23-18(16)19(26)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYOXRCGHTQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Hydrazine reacts with 1,4-diketones or α,β-unsaturated carbonyl compounds to form dihydropyridazine derivatives. For example, reacting ethyl 3-oxo-4-methoxy-6-(4-fluorophenyl)hex-4-enoate with hydrazine hydrate under reflux in ethanol yields the 1,6-dihydropyridazine-3-carboxylate intermediate. This method requires precise pH control (6.5–7.0) to avoid over-oxidation to pyridazine.
Reaction Conditions:
1,3-Dipolar Cycloaddition
Alternative routes employ cycloaddition between diazo compounds and electron-deficient alkenes. For instance, methyl 2-diazo-3-(4-fluorophenyl)propanoate reacts with methyl acrylate in toluene at 110°C to form the dihydropyridazine core. This method offers better regioselectivity but requires anhydrous conditions.
Optimization Challenges:
Methoxylation at Position 4
The 4-methoxy group is introduced either during ring formation or via post-cyclization substitution.
Direct Incorporation During Cyclization
Using methoxy-containing precursors (e.g., methyl 4-methoxy-3-oxopentanoate) in hydrazine cyclization avoids later functionalization steps.
Nucleophilic Substitution
If the dihydropyridazine core has a leaving group (e.g., Cl) at position 4, methoxylation proceeds via SNAr:
Conditions:
- Substrate: 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Nucleophile: NaOMe (2 equiv)
- Solvent: Methanol
- Temperature: 60°C, 6 h
- Yield: 70%
Carboxamide Formation
The final step involves converting the carboxylic acid to the carboxamide.
Amide Coupling Reagents
EDCI/HOBt-mediated coupling ensures high efficiency:
In Situ Activation
Using SOCl₂ to generate the acid chloride, followed by amine addition, is cost-effective but less selective.
Optimization and Challenges
Yield Comparison of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Dihydropyridazine Core | Hydrazine Cyclization | 65 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 98 |
| Amidation | EDCI/HOBt | 85 | 99 |
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Chemistry
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including:
- Oxidation : Introducing functional groups to enhance reactivity.
- Reduction : Modifying existing groups to alter properties.
- Substitution : Replacing functional groups to improve biological activity or stability.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. Notable applications include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Medicine
The medicinal potential of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is under investigation for:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Chemistry | Building blocks for synthesis | Versatile modifications possible |
| Biology | Enzyme inhibition | Effective against specific targets |
| Medicine | Anti-inflammatory | Inhibits COX enzymes |
Case Study 1: Enzyme Inhibition
In a study examining the compound's effect on cyclooxygenase enzymes, it was found that the compound effectively reduced inflammation in vitro. The mechanism involved binding to the active site of the enzyme, thereby blocking substrate access and reducing prostaglandin production.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a precursor in the synthesis of novel derivatives aimed at enhancing pharmacological properties. The modifications led to compounds with improved efficacy in cellular assays targeting cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with analogs sharing pyridazinone/pyridine cores, halogenated aryl groups, or carboxamide functionalities. Structural variations influence physicochemical properties, synthetic accessibility, and hypothesized biological interactions.
Halogenated Pyridazine Derivatives ()
1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxamide
- Differences: Uses 3- and 4-chlorophenyl groups and a trifluoromethyl substituent.
- Implications: Chlorine’s larger size and higher lipophilicity may enhance target affinity but increase off-target interactions. The trifluoromethyl group, a strong electron-withdrawing substituent, contrasts with the target’s electron-donating methoxy.
- N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1-[4-(Trifluoromethyl)Phenyl]Pyridazine-3-Carboxamide Differences: Features dual trifluoromethyl groups and a 4-chlorophenyl moiety.
Substituent Effects on Physicochemical Properties
Functional Group Impact Analysis
- Fluorine vs. Chlorine : Fluorine’s smaller size and lower lipophilicity may reduce steric hindrance and improve metabolic stability compared to chlorine .
- Methoxy vs. Trifluoromethyl : Methoxy’s electron-donating nature could stabilize charge-transfer interactions, while trifluoromethyl’s electron-withdrawing effects might enhance electrophilic reactivity .
- Carboxamide Variations : The target’s unmodified carboxamide may offer simpler synthetic routes compared to cyclopropylcarbamoyl derivatives, which require additional coupling steps .
Biological Activity
The compound 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (referred to as the target compound) is a member of the pyridazine family known for its diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The target compound has a complex structure characterized by the presence of fluorophenyl groups and a methoxy group. The molecular formula is , with a molecular weight of approximately 348.32 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆F₂N₂O₃ |
| Molecular Weight | 348.32 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)ccc(c2ccccc2F)N(Cc(cc1)ccc(c2ccccc2F))C(=O)OC(=O)N |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of the target compound. Research indicates that compounds within the pyridazine family exhibit significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through multiple pathways:
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.
- Inhibition of Signaling Pathways : The target compound inhibits critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation .
-
Case Studies :
- In vitro studies demonstrated that the target compound effectively inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. The IC50 values were reported at approximately 2.96 μmol/L for MCF-7 cells and 0.80 μmol/L for MDA-MB-231 cells after 48 hours of treatment .
Other Biological Activities
Beyond its anticancer properties, the compound may exhibit additional biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that similar pyridazine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
